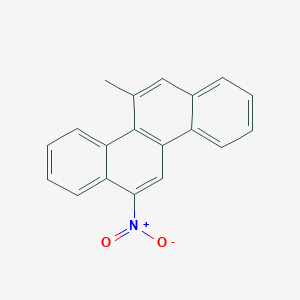

11-Methyl-6-nitrochrysene

Description

Properties

CAS No. |

124390-37-0 |

|---|---|

Molecular Formula |

C19H13NO2 |

Molecular Weight |

287.3 g/mol |

IUPAC Name |

5-methyl-12-nitrochrysene |

InChI |

InChI=1S/C19H13NO2/c1-12-10-13-6-2-3-7-14(13)17-11-18(20(21)22)15-8-4-5-9-16(15)19(12)17/h2-11H,1H3 |

InChI Key |

OMBRRTHRPGDGPK-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)[N+](=O)[O-] |

Other CAS No. |

124390-37-0 |

Synonyms |

11-METHYL-6-NITROCHRYSENE |

Origin of Product |

United States |

Chemical Synthesis and Reactivity of 11 Methyl 6 Nitrochrysene

Synthetic Approaches to Methylated Nitrochrysenes

Established Synthesis Routes for Chrysene (B1668918) Nitro-Derivatives

The foundational reaction for producing nitro-derivatives of chrysene is electrophilic aromatic substitution. studysmarter.co.uk The parent chrysene molecule can be nitrated to introduce a nitro (-NO₂) group onto the aromatic system.

The most common method involves treating chrysene with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). studysmarter.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. This ion is then attacked by the electron-rich chrysene ring system. The position of nitration on the chrysene ring is governed by the electronic and steric properties of the polycyclic system, with the C6 position being a favored site of substitution.

Another strategy involves the nitration of an already substituted chrysene. For instance, 6-acetamidochrysene can be nitrated with concentrated nitric acid to yield the 12-nitro derivative, demonstrating that the presence of one substituent can direct the position of a second incoming electrophile. encyclopedia.pub

Strategies for Methylated Nitrochrysene Synthesis

There is no single, direct method for the synthesis of 11-Methyl-6-nitrochrysene reported in the literature. However, a logical pathway involves a two-stage process: the synthesis of the 11-methylchrysene core followed by its nitration.

Stage 1: Synthesis of the Methylchrysene Core

Several modern synthetic methods allow for the regiospecific synthesis of methylated chrysenes. These methods are crucial for creating the correct isomer needed for subsequent reactions.

Photochemical Cyclization (Mallory Reaction): This powerful method involves the photochemical cyclization of stilbene-like precursors to form phenanthrenes and more complex PAHs. Specific isomers, such as 1-, 3-, and 6-methylchrysene (B138361), have been successfully prepared as single isomers using this reaction with high yields (82-88%). mdpi.comresearchgate.net The reaction typically uses a stoichiometric amount of an oxidizing agent like iodine. mdpi.com

Suzuki Cross-Coupling: This palladium-catalyzed cross-coupling reaction provides a versatile route to complex biaryl systems. A new synthesis for 5-methylchrysene (B135471) has been reported using this method, which involves the coupling of a naphthalene-boronic acid derivative with a substituted bromophenyl compound, followed by a cyclization step. rsc.org

| Synthesis Strategy | Description | Key Reagents | Typical Products |

| Photochemical Cyclization | Intramolecular cyclization of stilbenoid precursors upon UV irradiation. | UV light, Iodine (I₂) | 1-, 3-, and 6-Methylchrysene mdpi.com |

| Suzuki Cross-Coupling | Palladium-catalyzed coupling of a boronic acid with an organohalide, followed by cyclization. | Pd catalyst, Naphthalene-boronic acid, Organohalide | 5-Methylchrysene rsc.org |

Stage 2: Nitration of Methylchrysene

Once the desired methylchrysene isomer is synthesized, the nitro group can be introduced via electrophilic nitration, similar to the method used for unsubstituted chrysene. The presence of the electron-donating methyl group enhances the reactivity of the PAH towards nitration. oup.com The position of nitration is directed by both the methyl group and the inherent reactivity of the chrysene ring system. For example, the electrophilic nitration of 5-methylchrysene has been shown to produce 6-nitro-5-methylchrysene (B12264) as a major product. oup.comnih.gov This provides a strong precedent for synthesizing other methylated nitrochrysenes, including the 11-methyl-6-nitro isomer, via direct nitration of the corresponding methylchrysene precursor.

Chemical Transformations Relevant to Biological Fate

The chemical reactivity of this compound is central to its biological activity. The transformations it undergoes, particularly the reduction of the nitro group, are critical steps in the metabolic pathways that can lead to the formation of DNA-reactive species.

Selective Reduction of Nitro Groups

The reduction of the nitro group to an amino group (-NH₂) is a pivotal transformation for nitro-PAHs. This reaction is often the first step in metabolic activation. nih.gov A variety of chemical methods have been developed for the selective reduction of aromatic nitro compounds that can be applied to this compound.

A practical and efficient method for the large-scale synthesis of 6-aminochrysene from 6-nitrochrysene (B1204248) utilizes indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol. tandfonline.comtandfonline.com This system provides the desired amine in high yield (over 85%) under relatively mild conditions, avoiding the hazards associated with other methods like catalytic hydrogenation which require high-pressure hydrogen gas and flammable catalysts. tandfonline.com

| Reagent System | Conditions | Product | Reference |

| Indium / Ammonium Chloride | Aqueous Ethanol, Reflux | Aromatic Amine | tandfonline.com, tandfonline.com |

| Samarium / Iodine | Anhydrous conditions | Aromatic Amine | tandfonline.com |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni catalyst | Aromatic Amine | tandfonline.com |

Environmental Occurrence and Distribution of 11 Methyl 6 Nitrochrysene

Analytical Detection and Quantification in Environmental Matrices

Spectrometric Detection Techniques (e.g., Mass Spectrometry, Fluorescence Detection)

Specific spectrometric detection methods for 11-Methyl-6-nitrochrysene have not been detailed in available research. However, the techniques used for the analysis of its parent compound, 6-nitrochrysene (B1204248), and other nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are well-established and would be directly applicable.

Mass Spectrometry (MS) is a primary tool for the detection of nitro-PAHs. Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed for trace analysis. researchgate.net For enhanced sensitivity and selectivity, especially in complex environmental matrices, tandem mass spectrometry (GC-MS/MS) is utilized. researchgate.net Different ionization techniques can be applied; while electron ionization (EI) can cause fragmentation and loss of the molecular ion, chemical ionization (CI) methods are often preferred. researchgate.netmdpi.com Negative Chemical Ionization (NCI) is particularly sensitive for nitro-PAHs, including 6-nitrochrysene, due to the electron-capturing nature of the nitro group. mdpi.comnih.gov High-performance liquid chromatography (HPLC) combined with Orbitrap mass spectrometry has also been developed as a novel method for the accurate and selective identification of nitro compounds in complex mixtures like soot. acs.org Laser Desorption Ionization Time-of-Flight Mass Spectrometry (LDI/TOFMS) offers a rapid screening method for PAHs and nitro-PAHs directly from particulate matter on filters, with nitro-PAHs like 6-nitrochrysene being readily detected in negative ion mode. ca.gov

Fluorescence Detection is another common technique, often used in conjunction with HPLC. researchgate.net While many nitro-PAHs are considered non-fluorescent, on-line reduction of the nitro group to a highly fluorescent amino group allows for sensitive detection. researchgate.net For instance, a method involving HPLC with on-line reduction and fluorescence detection has been successfully used for the separation and quantification of 12 nitro-PAHs, achieving low detection limits. researchgate.net Time-resolved fluorescence spectroscopy has also been used to study the excited-state dynamics of compounds like 6-nitrochrysene. researchgate.net

Advanced Analytical Approaches for Trace Analysis

The trace analysis of nitro-PAHs, which would include this compound, requires highly sensitive and selective analytical methods due to their low concentrations in environmental samples and the complexity of the matrices. nih.gov

Advanced approaches often involve a combination of efficient sample extraction, multi-step clean-up, and sophisticated instrumental analysis. Solid-phase extraction (SPE) is a common pretreatment step to isolate and concentrate PAHs and their derivatives from samples. chromatographyonline.comchromatographyonline.com

For instrumental analysis, comprehensive two-dimensional gas chromatography coupled with tandem mass spectrometry (GC×GC-MS/MS) provides superior separation and sensitivity compared to conventional GC-MS. researchgate.net One study reported instrumental detection limits for nitrated PAHs in the range of 0.03–0.1 pg using a thermal desorption (TD)-GC×GC-MS/MS system. researchgate.net

Furthermore, methods using high-resolution mass spectrometry (HRMS) are invaluable for the unambiguous identification of compounds in complex environmental samples. researchgate.net The development of quantitative methods using both negative and positive chemical ionization with GC-MS/MS allows for the sensitive quantification of a wide range of nitro-PAHs and their derivatives in atmospheric aerosols. mdpi.comnih.gov For example, a method was developed that quantified 6-nitrochrysene in atmospheric samples with a method detection limit of 0.272 to 3.494 pg/m³. nih.gov

Environmental Fate and Degradation Mechanisms

The environmental fate of this compound is presumed to be governed by processes similar to those affecting other nitro-PAHs, with photodegradation being a key mechanism.

Photodegradation Kinetics and Product Analysis

While no specific studies on the photodegradation of this compound are available, research on 6-nitrochrysene and methylchrysenes provides significant insights. The addition of a nitro group to a PAH backbone generally increases its susceptibility to photodegradation. researchgate.net

One study systematically investigated the photostability of chrysene (B1668918) and its derivatives in an isooctane (B107328) solution under UV irradiation. researchgate.netresearchgate.net It was found that the decomposition of nitro-derivatives was substantially faster than that of the parent PAH, while methyl-derivatives were slightly more stable. researchgate.net The photodegradation of 6-nitrochrysene followed first-order kinetics, whereas 6-methylchrysene (B138361) followed pseudo-zero-order kinetics. researchgate.net The half-life for 6-nitrochrysene was significantly shorter than for both chrysene and 6-methylchrysene, highlighting the labilizing effect of the nitro group. researchgate.net

Table 1: Photodegradation Half-Lives of Chrysene Derivatives

| Compound | Half-Life (W·h/m²) | Degradation Kinetics |

|---|---|---|

| 6-Nitrochrysene | 49.9 | First-order |

| Chrysene | 674.7 | Pseudo-zero-order |

| 6-Methylchrysene | 1578.9 | Pseudo-zero-order |

Data sourced from a study on photodegradation in isooctane solution. researchgate.net

The analysis of photodegradation products for nitro-PAHs indicates that they can undergo rearrangement to nitrites and subsequently form other photo-oxidation products. researchgate.net For the parent compound, chrysene, and its methyl derivatives, photodegradation products are typically quinones and other oxygenated species. researchgate.net It is hypothesized that the photodegradation of this compound would proceed via similar pathways, likely leading to the formation of corresponding ketones or quinones.

Other Environmental Transformation Processes

Besides photodegradation, other transformation processes for nitro-PAHs in the environment include metabolic activation by organisms. In mammalian cells, 6-nitrochrysene can be metabolically activated through two main pathways: nitroreduction to form 6-hydroxyaminochrysene, and a combination of ring oxidation and nitroreduction. researchgate.netnih.govnih.gov These metabolic processes lead to the formation of DNA adducts, which are critical in its carcinogenic activity. researchgate.netnih.govnih.gov It is plausible that this compound would undergo similar metabolic transformations in biota, potentially leading to the formation of reactive metabolites.

Heterogeneous reactions on the surface of atmospheric particles are also a significant transformation pathway for PAHs and their derivatives. kyoto-u.ac.jp For instance, PAHs adsorbed on mineral dust aerosols can undergo nitration in the presence of nitrogen oxides, forming nitro-PAHs. kyoto-u.ac.jp While this typically describes the formation of nitro-PAHs, similar surface-mediated reactions could also contribute to the transformation of this compound in the environment.

Metabolic Biotransformation Pathways of 11 Methyl 6 Nitrochrysene Analogs

In Vitro Metabolic Investigations

In vitro studies utilizing various cellular and subcellular systems have been instrumental in elucidating the metabolic activation of nitrochrysenes. These investigations provide a foundational understanding of the enzymatic processes and metabolic products involved.

Nitroreduction is a pivotal metabolic pathway for many nitroaromatic compounds, including 6-nitrochrysene (B1204248). This process involves the enzymatic reduction of the nitro group to a nitroso derivative, which is further reduced to a hydroxylamine. This N-hydroxy arylamine is a highly reactive metabolite that can form adducts with DNA, a critical step in the initiation of carcinogenesis. For 6-nitrochrysene, the nitroreduction pathway leads to the formation of N-hydroxy-6-aminochrysene.

However, the presence of a methyl group in the bay region, as seen in 11-methyl-6-nitrochrysene, is hypothesized to influence this pathway. It has been suggested that bay-region methyl substitution may inhibit the nitroreduction pathway. This inhibition

In Vivo Metabolic Characterization in Experimental Models

The in vivo metabolic fate of this compound is understood primarily through comparative studies with its parent compound, 6-nitrochrysene (6-NC). The metabolic activation of these nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is a critical determinant of their biological activity. Research indicates that the addition of a methyl group, particularly in the bay region, can significantly alter the metabolic pathways and, consequently, the compound's mutagenic and tumorigenic potential.

The biotransformation of these compounds generally follows two principal pathways: ring oxidation and nitroreduction. nih.gov These processes are catalyzed by a variety of enzymes, including cytochrome P450 (CYP) monooxygenases and reductases, which convert the lipophilic parent compound into more water-soluble metabolites that can be excreted. chrom-china.compsu.edu

Identification of Primary and Secondary Metabolites

Primary metabolites are formed through initial enzymatic reactions (Phase I metabolism), such as oxidation and reduction, directly on the parent compound. libretexts.org Secondary metabolites are subsequently formed by the conjugation of these primary metabolites with endogenous molecules (Phase II metabolism), which further increases their water solubility and facilitates elimination. chrom-china.com

For the analogous compound 6-nitrochrysene, metabolic studies in various experimental models have identified several key primary metabolites. These are formed through either ring oxidation, nitroreduction, or a combination of both pathways. researchgate.net

The primary metabolic pathways for the parent compound 6-nitrochrysene involve:

Ring Oxidation: This pathway, mediated by cytochrome P450 enzymes, leads to the formation of dihydrodiols. nih.gov A key metabolite identified is trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC). researchgate.netnih.gov

Nitroreduction: This pathway involves the reduction of the nitro group (-NO2) to an amino group (-NH2), resulting in the formation of 6-aminochrysene (AC). researchgate.net

Combined Oxidation and Nitroreduction: A further metabolic step can involve the nitroreduction of the dihydrodiol metabolite, or vice-versa, leading to the formation of trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene (1,2-DHD-6-AC). researchgate.net

While specific metabolites for this compound have not been exhaustively detailed in the literature, research suggests that the presence of the methyl group at the 11-position influences these established pathways. Studies comparing 6-NC with its methylated derivatives indicate that bay-region methyl substitution can inhibit the nitroreduction pathway or hinder the formation of the bay-region diol epoxide, which is a critical step in the metabolic activation to a carcinogenic form. nih.gov

The table below lists the key metabolites identified for the parent compound, 6-nitrochrysene, which serve as a model for understanding the potential metabolic products of its methylated analogs.

Table 1: Key Primary Metabolites of 6-Nitrochrysene Identified in Experimental Models

| Metabolite Name | Metabolic Pathway |

|---|---|

| trans-9,10-dihydroxy-9,10-dihydro-6-nitrochrysene | Ring Oxidation |

| trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene | Ring Oxidation |

| 6-aminochrysene | Nitroreduction |

Source: Data compiled from studies on 6-nitrochrysene metabolism. researchgate.net

Comparative Analysis of Metabolism Across Species

The metabolism of nitro-PAHs can vary significantly across different species, and even between different tissues within the same organism. These differences are often attributed to variations in the expression and activity of metabolic enzymes, particularly the cytochrome P450 family. psu.edu

In studies with the parent compound 6-nitrochrysene, both human liver and lung tissues have been shown to metabolize the compound through ring oxidation and nitroreduction. al-edu.com Specifically, CYP1A2 and CYP3A4 have been identified as key enzymes in the biotransformation of 6-NC in human liver microsomes. al-edu.comaacrjournals.org CYP3A4 appears to be primarily responsible for the formation of 6-aminochrysene via nitroreduction. aacrjournals.org

Comparative studies involving newborn mice have been crucial for understanding the tumorigenicity of these compounds. In this model, both ring oxidation and nitroreduction are involved in the metabolic activation of 6-NC. nih.gov However, the introduction of a methyl group at the 11-position was found to inhibit the tumorigenic activity of 6-NC in newborn mice. nih.gov This suggests that the metabolic handling of this compound in mice may differ from that of the parent compound, potentially by inhibiting the specific metabolic activation steps—nitroreduction or diol epoxide formation—that lead to tumorigenesis. nih.gov

While this compound is more mutagenic than 6-nitrochrysene in bacterial assays (Salmonella typhimurium), it is less tumorigenic in newborn mice. nih.gov This highlights a significant species-dependent difference in metabolism and its ultimate biological consequences. The bacterial system may favor a metabolic pathway that enhances mutagenicity, whereas the enzymatic machinery in the mouse model may be inhibited by the methyl group, leading to detoxification rather than activation. nih.gov

The table below summarizes the comparative mutagenic and tumorigenic activity, which reflects underlying metabolic differences.

Table 2: Comparative Activity of 6-Nitrochrysene and its Methylated Analogs

| Compound | Mutagenicity in S. typhimurium TA100 (with rat liver S9) | Tumorigenicity in Newborn Mice (Lung & Liver Tumors) |

|---|---|---|

| 6-Nitrochrysene (6-NC) | +++ | +++ |

| This compound | ++++ | + |

| 5-Methyl-6-nitrochrysene | ++ | + |

Relative activity is denoted by '+' symbols, based on comparative study data. nih.gov

This comparative data underscores that while the fundamental metabolic pathways of oxidation and nitroreduction are conserved, the presence and position of a methyl group on the chrysene (B1668918) ring system can significantly alter the rate and outcome of these biotransformations across different biological systems.

Structure Activity Relationship Sar Studies of Methylated Nitrochrysenes

Influence of Methyl Group Position on Mutagenic Potential

The location of a methyl group on the chrysene (B1668918) ring system, particularly in the bay-region, plays a pivotal role in modulating the mutagenic activity of 6-nitrochrysene (B1204248).

Differential Effects of Bay-Region Methyl Substitution (e.g., 11-position vs. 5-position)

Research has demonstrated that methyl substitution in the bay-region of 6-nitrochrysene can have opposing effects on its mutagenicity. Specifically, the presence of a methyl group at the 11-position has been shown to enhance the mutagenic activity of 6-nitrochrysene. In contrast, a methyl group at the 5-position, which is also in a bay-region, leads to an inhibition of its mutagenic potential. This highlights the critical importance of the specific location of the methyl substituent in determining the genotoxic outcome.

| Compound | Methyl Group Position | Effect on Mutagenicity of 6-nitrochrysene |

| 11-Methyl-6-nitrochrysene | 11 (Bay-Region) | Enhanced |

| 5-Methyl-6-nitrochrysene | 5 (Bay-Region) | Inhibited |

Mechanistic Basis for Enhanced or Inhibited Mutagenic Activity

The differential mutagenic activities of this compound and 5-methyl-6-nitrochrysene are thought to stem from steric influences on the metabolic activation pathways and the subsequent interaction of metabolites with DNA. The metabolic activation of 6-nitrochrysene can proceed through two primary routes: nitroreduction and ring oxidation. The formation of a bay-region diol epoxide is a critical step in the ring oxidation pathway leading to carcinogenesis.

It is hypothesized that the steric bulk and position of the methyl group can either hinder or facilitate the formation of the ultimate carcinogenic metabolites. For instance, a methyl group in the bay region can influence the conformation of the diol epoxide, affecting its ability to form DNA adducts. It is suggested that bay-region methyl substitution may inhibit the nitroreduction pathway or impede the formation of the appropriate bay-region diol epoxide, thereby affecting the compound's tumorigenicity. The precise mechanism by which the 11-methyl group enhances mutagenicity while the 5-methyl group inhibits it is an area of ongoing research, but it is likely related to the specific stereochemistry of the resulting metabolites and their fit within the active sites of metabolizing enzymes and their ability to intercalate and form covalent bonds with DNA.

Impact of Methyl Substitution on Metabolic Activation Profiles

The presence and position of a methyl group can significantly alter the metabolic fate of 6-nitrochrysene, influencing the types and amounts of metabolites formed.

Steric Considerations in Enzyme-Mediated Transformations

The enzymes responsible for metabolizing nitro-PAHs, such as cytochrome P450s, have specific three-dimensional active sites. The introduction of a methyl group, particularly in a sterically hindered area like the bay-region, can affect how the molecule binds to these enzymes. This steric hindrance can influence the regioselectivity and stereoselectivity of the enzymatic reactions. For example, the methyl group in this compound may orient the molecule within the active site in a way that favors the formation of a more mutagenic metabolite. Conversely, the methyl group in 5-methyl-6-nitrochrysene might hinder the necessary enzymatic transformations required for activation.

Alterations in Metabolite Formation Pathways

The metabolic activation of 6-nitrochrysene is a complex process involving both ring oxidation and nitroreduction, leading to the formation of various metabolites that can bind to DNA. These pathways can result in the formation of dihydrodiols, aminochrysenes, and ultimately, highly reactive diol epoxides and N-hydroxy arylamines that form DNA adducts.

| Metabolic Pathway | Key Intermediates/Products | Potential Influence of 11-Methyl Group |

| Ring Oxidation | Dihydrodiols, Diol Epoxides | May favor formation of a more reactive diol epoxide |

| Nitroreduction | Nitrosochrysene, Aminochrysene, N-hydroxy arylamine | May be inhibited or altered, affecting the balance of DNA adducts |

SAR in Modulating Biological Activity in Preclinical Models

Preclinical studies, particularly in newborn mice, have provided valuable insights into the in vivo biological activity of methylated nitrochrysenes. These studies have shown that this compound is capable of inducing both lung and liver tumors. This demonstrates that the enhanced mutagenic activity observed in vitro translates to tumorigenic activity in a whole-animal model.

Correlations between Structure and DNA Adduct Formation

The genotoxicity of nitroaromatic compounds like 6-nitrochrysene is intrinsically linked to their metabolic activation to reactive intermediates that can form covalent bonds with DNA, creating DNA adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis. The structure of the parent compound, including the presence and position of substituent groups such as a methyl group, plays a crucial role in determining the efficiency of metabolic activation and the nature and quantity of DNA adducts formed.

For 6-nitrochrysene, metabolic activation can proceed through two primary pathways: nitroreduction and ring oxidation. Nitroreduction of the nitro group at the 6-position leads to the formation of N-hydroxy-6-aminochrysene, which can then react with DNA. Ring oxidation, on the other hand, can lead to the formation of diol epoxides, which are also highly reactive towards DNA.

The introduction of a methyl group, as in this compound, can significantly alter these metabolic pathways. The position of the methyl group can influence the electronic properties of the aromatic system and the steric accessibility of different sites to metabolic enzymes. While specific studies detailing the complete DNA adduct profile of this compound are limited, the available data on related compounds allow for informed inferences.

A key finding in the structure-activity relationship of methylated nitrochrysenes is the differential mutagenicity based on the methyl group's location. It has been reported that This compound is more mutagenic than 6-nitrochrysene . Conversely, 5-methyl-6-nitrochrysene exhibits lower mutagenic potential than the parent compound. This suggests that the placement of the methyl group at the 11-position enhances the compound's ability to induce mutations, likely through more efficient metabolic activation or the formation of more persistent or miscoding DNA adducts.

The increased mutagenicity of this compound implies that the methyl group at this specific position may facilitate the formation of DNA adducts. This could be due to electronic effects that stabilize the reactive intermediates or steric effects that favor a conformation more conducive to DNA binding. The precise nature of the DNA adducts formed by this compound and a quantitative comparison to those formed by 6-nitrochrysene are areas that warrant further investigation to fully elucidate the structure-activity relationship.

Table 1: Comparative Mutagenicity of Methylated Nitrochrysenes

| Compound | Methyl Group Position | Relative Mutagenicity |

| 6-Nitrochrysene | None | Baseline |

| This compound | 11 | Higher |

| 5-Methyl-6-nitrochrysene | 5 | Lower |

Structure-Dependent Modulation of Cellular and Molecular Responses

The formation of DNA adducts by compounds like this compound triggers a cascade of cellular and molecular responses as the cell attempts to repair the DNA damage. If the damage is not properly repaired, it can lead to mutations during DNA replication, which in turn can result in altered cellular functions and potentially lead to cancer. The structure of the DNA adduct, influenced by the parent compound, can modulate these cellular responses.

Given that this compound is more mutagenic than 6-nitrochrysene, it is plausible that the DNA adducts it forms are either more resistant to DNA repair mechanisms or are more prone to causing errors during DNA replication. The cellular machinery, including DNA polymerases and repair enzymes, interacts directly with the adducted DNA. The specific conformation of the adduct, which is dictated by the structure of the bound chemical, can influence the efficiency and fidelity of these processes.

Cellular responses to DNA damage include the activation of cell cycle checkpoints, the induction of DNA repair pathways, and, in cases of extensive damage, the initiation of programmed cell death (apoptosis). The increased mutagenicity of this compound suggests a potential for this compound to subvert these protective mechanisms more effectively than its parent compound. For instance, the adducts formed by this compound might be less efficiently recognized by the nucleotide excision repair (NER) pathway, which is a major pathway for the removal of bulky DNA adducts.

While specific studies on the cellular and molecular responses to this compound are not extensively detailed in the available literature, the observed higher mutagenicity points towards a structure-dependent modulation of these critical cellular processes. The methyl group at the 11-position appears to confer a higher level of genotoxic potential, which would be expected to translate into more pronounced downstream cellular effects, such as a higher frequency of mutations and a greater potential for malignant transformation.

Table 2: Postulated Cellular and Molecular Responses to this compound

| Cellular/Molecular Process | Postulated Effect of this compound (relative to 6-Nitrochrysene) | Rationale |

| DNA Adduct Formation | Increased efficiency or formation of more mutagenic adducts | Higher observed mutagenicity |

| DNA Repair (e.g., NER) | Potentially less efficient recognition and/or repair of adducts | Inferred from higher mutagenicity |

| DNA Replication Fidelity | Increased frequency of replication errors (mutations) | Direct consequence of higher mutagenicity |

| Cell Cycle Checkpoint Activation | Potentially sustained activation due to persistent DNA damage | General response to genotoxic stress |

| Apoptosis Induction | Potential for evasion or altered threshold for induction | A mechanism for carcinogenic potential |

Computational and Theoretical Studies of 11 Methyl 6 Nitrochrysene

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of aromatic compounds. While specific DFT studies on 11-Methyl-6-nitrochrysene are not available in the current literature, the electronic structure and reactivity can be inferred from the known effects of the methyl (-CH₃) and nitro (-NO₂) substituents on the chrysene (B1668918) aromatic system.

The reactivity of this compound can be predicted by examining various quantum chemical descriptors. A lower HOMO-LUMO gap generally suggests higher chemical reactivity. The molecular electrostatic potential (MEP) map would likely show a region of negative potential around the nitro group, indicating a site susceptible to electrophilic attack, while the aromatic rings would be the primary sites for nucleophilic attack.

Table 1: Predicted Quantum Chemical Parameters for this compound (Note: These are hypothetical values based on general principles of substituent effects on polycyclic aromatic hydrocarbons and are intended for illustrative purposes.)

| Parameter | Predicted Value/Trend | Significance |

| EHOMO (eV) | Relatively High | Indicates the electron-donating ability. |

| ELUMO (eV) | Relatively Low | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | Moderate | Relates to chemical reactivity and stability. |

| Ionization Potential (eV) | Moderate | Energy required to remove an electron. |

| Electron Affinity (eV) | High | Energy released upon gaining an electron. |

| Electronegativity (χ) | High | Tendency to attract electrons. |

| Global Hardness (η) | Moderate | Resistance to change in electron distribution. |

Molecular Modeling of Interactions with Biomolecules

Molecular modeling techniques, such as molecular docking, are crucial for predicting and understanding the interactions between small molecules and biological macromolecules like DNA and proteins. While no specific molecular modeling studies have been published for this compound, insights can be drawn from studies on the parent compound, chrysene, and other substituted chrysenes.

Polycyclic aromatic hydrocarbons (PAHs) are known to interact with DNA, primarily through intercalation, where the planar aromatic system inserts itself between the base pairs of the DNA double helix. The nitro and methyl groups on the chrysene core of this compound would likely influence this binding. The nitro group could participate in hydrogen bonding or electrostatic interactions with the DNA backbone or bases, while the methyl group might introduce steric hindrance or engage in hydrophobic interactions within the DNA grooves.

Molecular docking simulations could be employed to predict the preferred binding mode and affinity of this compound to DNA. Such studies would involve creating a 3D model of the molecule and "docking" it into the structure of a DNA double helix. The results would be scored based on the calculated binding energy, providing a quantitative measure of the interaction strength. These computational models would be invaluable in hypothesizing how this compound might exert biological effects.

Table 2: Potential Interactions of this compound with DNA (Note: This table is based on the known interaction modes of similar PAHs with DNA and is predictive in nature.)

| Interaction Type | Potential Role of Substituents | Predicted Consequence |

| Intercalation | The planar chrysene core would facilitate insertion between DNA base pairs. | Disruption of DNA structure and function. |

| Groove Binding | The methyl group might favor binding in the minor or major groove of DNA. | Alteration of DNA replication and transcription. |

| Hydrogen Bonding | The oxygen atoms of the nitro group could act as hydrogen bond acceptors with DNA bases. | Stabilization of the DNA-ligand complex. |

| Steric Hindrance | The methyl group could sterically clash with the DNA backbone, affecting the binding orientation. | Influence on binding affinity and specificity. |

Spectroscopic Simulations (e.g., SERS)

Spectroscopic simulations are a valuable complement to experimental spectroscopy, aiding in the interpretation of complex spectra. Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules adsorbed on metallic nanostructures.

While there are no published SERS simulations for this compound, theoretical calculations could predict its SERS spectrum. This would typically involve calculating the Raman vibrational frequencies and intensities of the molecule in its ground state. To simulate the SERS effect, the interaction of the molecule with a model of a metallic surface (e.g., a silver or gold cluster) would be included in the calculation. The enhancement of the Raman signal is primarily due to electromagnetic and chemical enhancement mechanisms, which can be computationally modeled.

A simulated SERS spectrum of this compound would be expected to show characteristic bands corresponding to the vibrational modes of the chrysene skeleton, as well as modes associated with the methyl and nitro groups. For instance, strong bands corresponding to the symmetric and asymmetric stretching of the nitro group would be anticipated, along with various C-H and C-C stretching and bending modes of the aromatic rings and the methyl group. These theoretical spectra would be instrumental in identifying the compound in complex mixtures using experimental SERS.

Table 3: Hypothetical SERS Peak Assignments for this compound (Note: The wavenumbers are approximate and based on typical vibrational frequencies for the functional groups listed.)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~1340 | NO₂ Symmetric Stretch |

| ~1520 | NO₂ Asymmetric Stretch |

| ~1600 | Aromatic C=C Stretch |

| ~2920 | Methyl C-H Symmetric Stretch |

| ~3050 | Aromatic C-H Stretch |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.